molecular formula C17H27NO2 B6074242 4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol

4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol

Cat. No.: B6074242
M. Wt: 277.4 g/mol
InChI Key: MERNAJWNUJJESS-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with a substituted amino group

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-13(18-15-7-9-16(19)10-8-15)3-4-14-5-11-17(20-2)12-6-14/h5-6,11-13,15-16,18-19H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERNAJWNUJJESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NC2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanol with a suitable alkylating agent, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of catalysts such as palladium on carbon or platinum oxide, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of high-pressure hydrogenation techniques and advanced purification methods such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amines or ethers.

Scientific Research Applications

4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-2-butanone
  • 4-(4-Methoxyphenyl)-1-butanol
  • 1-(4-Methoxyphenyl)-2-{[4-(4-nitrophenyl)butan-2-yl]amino}ethanol

Uniqueness

4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexanol core and substituted amino group make it a versatile compound for various applications, distinguishing it from other similar compounds.

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